Boc-4-aminooxanilic acid

Lipophilicity ADME Chromatography

Boc-4-aminooxanilic acid is a critical building block for Boc-SPPS and bioconjugation, featuring an acid-labile Boc group and a reactive α-ketoamide handle. This orthogonality ensures high-fidelity synthesis, unlike Fmoc analogs or unprotected cores. Ideal for chemoselective ligation in ADCs and affinity resin prep. Source high-purity, research-grade material from reputable suppliers for reproducible results.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 1185303-18-7
Cat. No. B1521794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-aminooxanilic acid
CAS1185303-18-7
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)O
InChIInChI=1S/C13H16N2O5/c1-13(2,3)20-12(19)15-9-6-4-8(5-7-9)14-10(16)11(17)18/h4-7H,1-3H3,(H,14,16)(H,15,19)(H,17,18)
InChIKeyQABHBMHRTNUBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-aminooxanilic Acid (CAS 1185303-18-7): Procurement-Ready Guide for a Protected Aminooxanilic Acid Building Block


Boc-4-aminooxanilic acid (CAS 1185303-18-7), also known as ({4-[(tert-butoxycarbonyl)amino]phenyl}carbamoyl)formic acid, is a protected derivative of 4-aminooxanilic acid featuring a tert-butoxycarbonyl (Boc) group on the aromatic amine [1]. This bifunctional molecule (molecular formula C₁₃H₁₆N₂O₅, molecular weight 280.28 g/mol) is primarily utilized as a specialized building block in peptide synthesis and bioconjugation chemistry, where its orthogonally protected amine and reactive oxanilic acid moiety enable controlled, stepwise molecular assembly [2]. Its high predicted purity and established role in solid-phase peptide synthesis (SPPS) position it as a critical intermediate for researchers developing complex peptidomimetics and targeted conjugates .

Why Substituting Boc-4-aminooxanilic Acid with Generic Analogs Risks Synthetic Failure and Compromised Data Integrity


Substituting Boc-4-aminooxanilic acid with a generic or closely related analog—such as its Fmoc-protected counterpart, the Boc-protected phenylacetic acid derivative, or the unprotected 4-aminooxanilic acid core—is scientifically unsound due to critical differences in protecting group orthogonality, physicochemical properties, and functional group reactivity. These differences directly impact reaction compatibility, purification efficiency, and the ultimate success of multi-step synthetic sequences. For instance, the Boc group confers acid-lability ideal for Boc-SPPS, whereas the Fmoc analog requires basic deprotection conditions, creating orthogonality conflicts [1]. Furthermore, the oxanilic acid α-ketoamide moiety of Boc-4-aminooxanilic acid provides a distinct reactive handle compared to the simpler phenylacetic acid backbone, enabling specific chemoselective ligation strategies not possible with simpler analogs [2]. Unprotected 4-aminooxanilic acid, while commercially available, offers no selectivity and is prone to uncontrolled oligomerization or side reactions, necessitating the use of a protected form like Boc-4-aminooxanilic acid to ensure controlled, high-yield syntheses . The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of Boc-4-aminooxanilic Acid Against Key Comparators: A Data-Driven Selection Guide


Optimized Lipophilicity for Membrane Permeability and Chromatographic Separation: XLogP3-AA Comparison

Boc-4-aminooxanilic acid exhibits an intermediate lipophilicity profile (XLogP3-AA = 1.6) compared to the significantly more lipophilic Fmoc analog (XLogP3-AA = 3.8) and the less lipophilic Boc-4-aminophenylacetic acid (XLogP3-AA = 1.9) [1][2][3]. This value is crucial for predicting membrane permeability and optimizing reversed-phase HPLC purification conditions. The 2.2 log unit difference relative to the Fmoc analog directly translates to a substantially different retention time, facilitating easier separation of the target compound from Fmoc-containing byproducts [1][2].

Lipophilicity ADME Chromatography Peptide Design

Enhanced Hydrogen Bonding Capacity for Supramolecular and Binding Interactions

The Boc-4-aminooxanilic acid scaffold possesses a higher hydrogen bond donor and acceptor count (3 donors, 5 acceptors) relative to the closely related Boc-4-aminophenylacetic acid (2 donors, 4 acceptors) and the unprotected 4-aminooxanilic acid (3 donors, 4 acceptors) [1][2][3]. This increased capacity, primarily due to the α-ketoamide functionality of the oxanilic acid moiety, is predicted to facilitate stronger and more specific intermolecular interactions, which can be critical for biological target engagement or the formation of ordered supramolecular assemblies [1].

Hydrogen Bonding Supramolecular Chemistry Receptor Binding Crystal Engineering

Protecting Group Orthogonality and Stability: Boc vs. Fmoc in Solid-Phase Peptide Synthesis

The tert-butoxycarbonyl (Boc) group in Boc-4-aminooxanilic acid is cleaved under acidic conditions (e.g., neat TFA), whereas the 9-fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-4-aminooxanilic acid requires basic conditions (e.g., 20% piperidine in DMF) [1]. This fundamental difference establishes orthogonality, allowing Boc-4-aminooxanilic acid to be used in Boc-SPPS strategies where the growing peptide chain is attached to the resin via an acid-labile linker, and in Fmoc-SPPS when incorporated as a side-chain modification requiring acidolytic release at the end of synthesis . This orthogonality is not available with the unprotected 4-aminooxanilic acid, which would react non-selectively [2].

Peptide Synthesis SPPS Protecting Groups Orthogonality

Conformational Flexibility and Rotatable Bond Profile

Boc-4-aminooxanilic acid contains 5 rotatable bonds, which is identical to the simpler Boc-4-aminophenylacetic acid analog but significantly more than the unprotected 4-aminooxanilic acid (2 rotatable bonds) [1][2][3]. This increased conformational freedom, arising from the Boc protecting group and the extended oxanilic acid chain, allows the molecule to explore a wider range of conformational space. This property can be advantageous when designing linkers or building blocks intended to span specific distances in bioconjugates or to optimize binding to flexible protein pockets [4].

Conformational Analysis Molecular Modeling Bioisosteres Drug Design

Topological Polar Surface Area (TPSA) for Predicting Oral Bioavailability

The calculated Topological Polar Surface Area (TPSA) for Boc-4-aminooxanilic acid is 104.73 Ų [1]. This value is significantly higher than the TPSA of the Boc-4-aminophenylacetic acid analog (estimated TPSA ~ 79 Ų), owing to the additional amide and keto functionalities of the oxanilic acid moiety [2]. The higher TPSA of Boc-4-aminooxanilic acid pushes it closer to the upper limit (140 Ų) for predicted oral absorption, indicating that while it may have lower passive membrane permeability than the phenylacetic analog, its increased polarity can enhance aqueous solubility and reduce non-specific protein binding [3].

Drug-likeness Oral Bioavailability ADME Prediction Medicinal Chemistry

Optimal Research and Industrial Use Cases for Boc-4-aminooxanilic Acid Based on Differential Evidence


Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides Requiring Acid-Labile Side-Chain Protection

Boc-4-aminooxanilic acid is ideally suited as a building block in Boc-SPPS when a side-chain modification that must survive basic deprotection conditions is required. Its acid-labile Boc group [1] ensures that the aromatic amine remains protected during the iterative piperidine-mediated Fmoc deprotection cycles typical of Fmoc-SPPS, or can be selectively deprotected with TFA at the end of a Boc-SPPS assembly. This orthogonality prevents unwanted branching and ensures high-fidelity synthesis of complex peptides containing the oxanilic acid motif.

Development of Chemoselective Ligation Reagents for Bioconjugation

The α-ketoamide moiety within Boc-4-aminooxanilic acid provides a unique reactive handle for chemoselective ligation strategies. The protected amine allows for initial, site-specific incorporation of the building block into a larger biomolecule (e.g., a peptide or protein) via standard amide coupling . Subsequent Boc deprotection unveils the aromatic amine, which can then be selectively reacted with an aldehyde or ketone to form a stable oxime linkage [2]. This two-step, orthogonal conjugation strategy is highly valuable for creating homogeneous antibody-drug conjugates (ADCs) or for attaching imaging probes to biomolecules.

Synthesis of Oxanilic Acid-Based Pharmacophores for Drug Discovery

For medicinal chemistry programs exploring the oxanilic acid pharmacophore—which has historical precedent in antiallergic and other therapeutic agents [3]—Boc-4-aminooxanilic acid serves as a critical protected intermediate. Its intermediate lipophilicity (XLogP3-AA = 1.6) and increased TPSA (104.73 Ų) relative to simpler phenylacetic acid analogs [4][5] allow for the rapid generation of compound libraries with favorable drug-like properties. The protected amine enables the introduction of diverse chemical diversity at a late stage, following the construction of the core oxanilic acid framework.

Preparation of Affinity Chromatography Resins

The unprotected parent molecule, 4-aminooxanilic acid, is known for its use in affinity chromatography when coupled to Sepharose [6]. Boc-4-aminooxanilic acid provides a protected precursor that can be selectively immobilized onto a solid support via its free carboxylic acid, while the Boc-protected amine remains unreactive. This controlled immobilization strategy prevents undesired side reactions and oligomerization, ensuring a more uniform and well-defined resin surface . The Boc group can then be removed on-resin to generate the active 4-aminooxanilic acid functionality for subsequent affinity capture experiments.

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